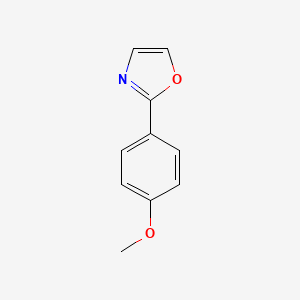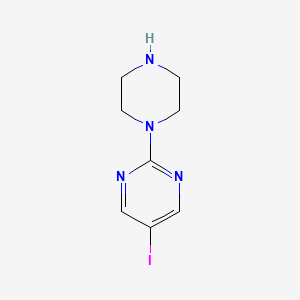
5-Iodo-2-(piperazin-1-YL)pyrimidine
Vue d'ensemble
Description
5-Iodo-2-(piperazin-1-YL)pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a unique structure with an iodine atom and piperazine group attached to it.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-(piperazin-1-YL)pyrimidine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body, which are responsible for the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Iodo-2-(piperazin-1-YL)pyrimidine has both biochemical and physiological effects in the body. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis or programmed cell death. Additionally, it has also been shown to reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Iodo-2-(piperazin-1-YL)pyrimidine in lab experiments is its high yield of synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of 5-Iodo-2-(piperazin-1-YL)pyrimidine. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as drug discovery and development. Finally, more research is needed to determine the potential toxicity and safety of this compound for human use.
Conclusion:
In conclusion, 5-Iodo-2-(piperazin-1-YL)pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-cancer and anti-inflammatory properties and has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in the body. The synthesis of this compound is relatively simple and has a high yield, making it an attractive option for lab experiments. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Applications De Recherche Scientifique
5-Iodo-2-(piperazin-1-YL)pyrimidine has found potential applications in various scientific research fields. This compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body.
Propriétés
IUPAC Name |
5-iodo-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITGPXZBELUIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577561 | |
| Record name | 5-Iodo-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-(piperazin-1-YL)pyrimidine | |
CAS RN |
95847-41-9 | |
| Record name | 5-Iodo-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



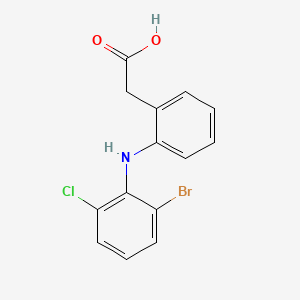
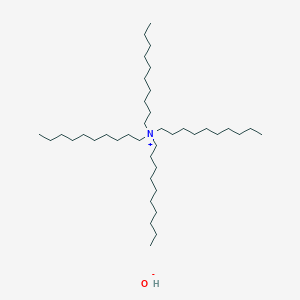
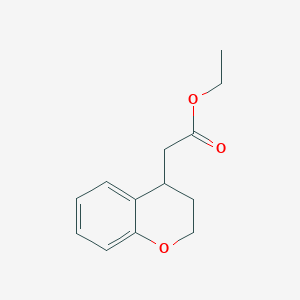
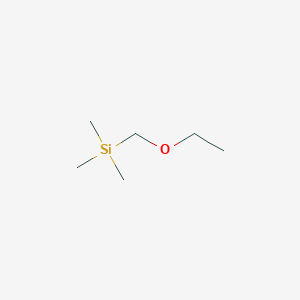
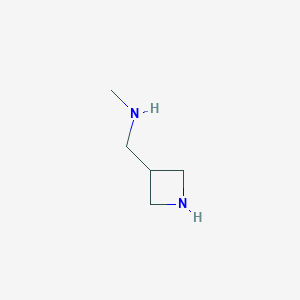
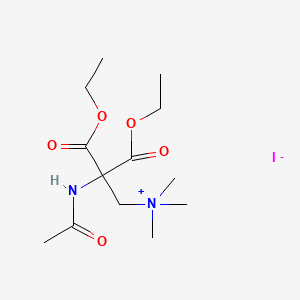
![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)
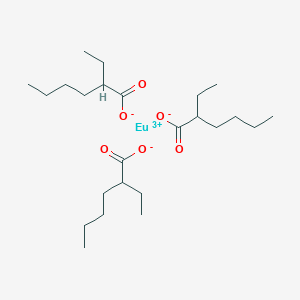
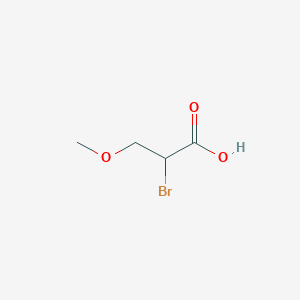
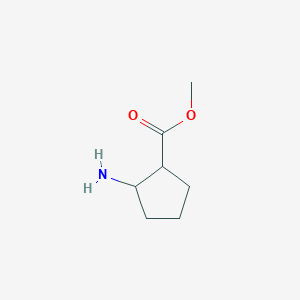
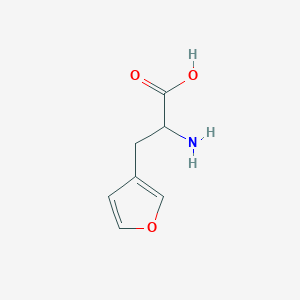

![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)
